(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide
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Overview
Description
(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a 4-chloro-2-nitrophenyl group and a cyanopropenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of 5-(4-chloro-2-nitrophenyl)furfural, which is then subjected to further reactions to introduce the cyanopropenamide group. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized species.
Scientific Research Applications
(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chloro-2-nitrophenyl)furfural
- 5-(4-Chloro-2-nitrophenyl)-2-furoic acid
Uniqueness
Compared to similar compounds, (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C14H8ClN3O4 |
---|---|
Molecular Weight |
317.68 g/mol |
IUPAC Name |
(E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C14H8ClN3O4/c15-9-1-3-11(12(6-9)18(20)21)13-4-2-10(22-13)5-8(7-16)14(17)19/h1-6H,(H2,17,19)/b8-5+ |
InChI Key |
HVKFKLRHYKELFD-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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